DL-Lysine monohydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Nutritional Research

DL-Lysine HCl serves as a source of L-lysine in studies investigating its impact on various aspects of animal and cell health. Its applications in this area include:

- Investigating the role of L-lysine in protein synthesis and muscle growth: L-lysine is a crucial building block for protein, and research explores its effects on muscle protein synthesis and growth in various animal models .

- Evaluating the impact of L-lysine on immune function: Studies examine the potential benefits of L-lysine supplementation on immune function and response to infections .

- Understanding the role of L-lysine in wound healing: Research explores how L-lysine supplementation might influence the process of wound healing .

Cell Culture Research

DL-Lysine HCl is used as a cell culture supplement to support the growth and maintenance of various cell lines. Its specific functionalities in this context include:

- Providing an essential amino acid for cell growth: L-lysine is one of the essential amino acids required by cells for protein synthesis and other vital cellular processes .

- Studying the influence of L-lysine on specific cellular functions: Researchers can utilize DL-Lysine HCl to investigate the effects of L-lysine on specific cellular functions, such as protein expression or signal transduction pathways.

Material Science and Biosensor Research

Beyond its biological applications, DL-Lysine HCl finds use in material science and biosensor research due to its unique properties:

- Synthesis of polylysine polymers: DL-Lysine HCl serves as a building block for the synthesis of polylysine polymers, which have various applications, including drug delivery systems and biocompatible coatings .

- Development of L-lysine-based biosensors: The specific properties of L-lysine, such as its ability to bind to certain molecules, can be exploited in the development of biosensors for detecting specific analytes .

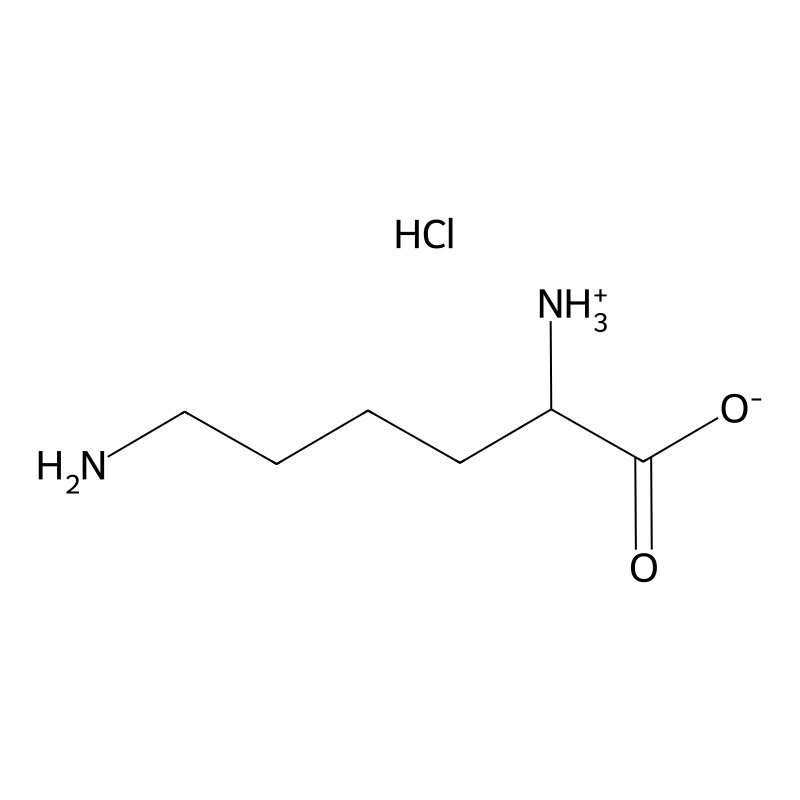

DL-Lysine monohydrochloride is a crystalline salt derived from the amino acid lysine, specifically the racemic mixture of its two enantiomers: L-lysine and D-lysine. It has the chemical formula C₆H₁₅ClN₂O₂ and a molecular weight of approximately 182.65 g/mol . This compound is primarily used in nutritional supplements, pharmaceuticals, and as a feed additive in animal nutrition due to its role as an essential amino acid.

- Skin and eye irritation: Direct contact may cause irritation. Proper personal protective equipment (PPE) like gloves and safety glasses should be worn when handling the compound.

- Inhalation: Inhalation of dust particles may irritate the respiratory system. It is recommended to work in a well-ventilated area.

- Racemization: The conversion between L-lysine and D-lysine can occur under specific conditions, such as in the presence of strong bases like sodium hydroxide at elevated temperatures .

- Acylation and Alkylation: The amino groups in lysine can react with acylating agents to form N-acyl derivatives or with alkylating agents to form N-alkyl derivatives, which are significant in medicinal chemistry for drug development.

These reactions highlight its versatility as a building block in organic synthesis and pharmaceutical applications.

DL-Lysine monohydrochloride exhibits several biological activities:

- Nutritional Role: As an essential amino acid, lysine is crucial for protein synthesis, hormone production, and enzyme function. It plays a vital role in calcium absorption and collagen formation .

- Immune Function: Lysine has been shown to enhance immune response by promoting the production of antibodies and supporting the activity of immune cells .

- Antiviral Properties: Some studies suggest that lysine may inhibit the replication of certain viruses, particularly herpes simplex virus, although more research is needed to confirm these effects .

The synthesis of DL-lysine monohydrochloride can be achieved through various methods:

- Chemical Synthesis:

- Biotechnological Methods:

- Microbial fermentation processes utilizing specific strains of bacteria (e.g., Corynebacterium glutamicum) can produce lysine with high yields, often involving genetically modified organisms to enhance production efficiency.

- Enzymatic Synthesis:

DL-Lysine monohydrochloride has diverse applications across various fields:

- Nutritional Supplements: Commonly used in dietary supplements to support muscle growth and recovery.

- Animal Feed: Added to animal feed formulations to ensure adequate lysine levels, promoting growth and health in livestock.

- Pharmaceuticals: Utilized in formulations for its role in protein synthesis and as a potential therapeutic agent against viral infections.

- Food Industry: Employed as a flavor enhancer and preservative due to its stabilizing properties.

Research on DL-lysine monohydrochloride has explored its interactions with various substances:

- Drug Interactions: Lysine may influence the pharmacokinetics of certain medications by affecting their absorption or metabolism.

- Nutrient Interactions: It has been shown that lysine interacts with other amino acids, particularly arginine, which may impact their bioavailability and physiological effects .

Several compounds share similarities with DL-Lysine monohydrochloride. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| L-Lysine | C₆H₁₄N₂O₂ | Natural form, essential for human health |

| D-Lysine | C₆H₁₄N₂O₂ | Less common; potential use in specific therapeutic contexts |

| Lysine Hydrochloride | C₆H₁₅ClN₂O₂ | Salt form; often used interchangeably with DL-Lysine |

| 2-Aminobutyric Acid | C₄H₉N | A shorter-chain analog; not essential but has neurological roles |

DL-Lysine monohydrochloride stands out due to its racemic nature, combining both enantiomers which may enhance its biological activity compared to its individual forms. Its dual functionality as both a nutritional supplement and a pharmaceutical agent makes it particularly versatile.

Molecular Formula and Weight

DL-Lysine monohydrochloride possesses the molecular formula C₆H₁₅ClN₂O₂, representing the hydrochloride salt form of the racemic amino acid lysine [1] [2]. The compound exhibits a molecular weight of 182.65 grams per mole, which has been consistently reported across multiple analytical sources [1] [6] [7]. The linear structural formula is expressed as NH₂(CH₂)₄CH(NH₂)COOH·HCl, clearly indicating the incorporation of one hydrochloric acid molecule per lysine molecule [1] [7].

The Chemical Abstracts Service has assigned the registry number 70-53-1 to this compound, while the European Community number is designated as 200-739-0 [1] [7]. The International Union of Pure and Applied Chemistry name for this substance is 2,6-diaminohexanoic acid hydrochloride, reflecting its systematic nomenclature based on the hexanoic acid backbone with amino substitutions at positions 2 and 6 [6] [8].

The following table summarizes the fundamental molecular characteristics:

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₅ClN₂O₂ | [1] [2] |

| Molecular Weight | 182.65 g/mol | [1] [6] [7] |

| Chemical Abstracts Service Number | 70-53-1 | [1] [7] |

| European Community Number | 200-739-0 | [1] [7] |

| International Union of Pure and Applied Chemistry Name | 2,6-diaminohexanoic acid hydrochloride | [6] [8] |

| Linear Formula | NH₂(CH₂)₄CH(NH₂)COOH·HCl | [1] [7] |

Stereochemistry and Isomeric Forms

DL-Lysine monohydrochloride represents a racemic mixture containing equal proportions of both D-lysine and L-lysine enantiomers in their hydrochloride salt forms [9] [10] [12]. The racemic nature of this compound distinguishes it from the naturally occurring L-lysine, which exhibits specific optical activity [9]. Lysine contains a chiral center at the α-carbon (position 2), which allows for the existence of two enantiomeric forms with opposite spatial arrangements [9] [13].

The stereochemical configuration of the L-enantiomer follows the S-configuration according to the Cahn-Ingold-Prelog priority system, while the D-enantiomer adopts the R-configuration [9]. In the racemic DL-lysine monohydrochloride, these two enantiomers are present in equal molar ratios, resulting in the absence of optical activity due to the cancellation of individual enantiomeric rotations [10] [12].

Research has demonstrated that lysine enantiomers can be produced through various biosynthetic and chemical pathways [11] [13]. The D-lysine component can be generated from L-lysine through successive chemical racemization processes, while microbial asymmetric degradation methods have been employed to produce enantiopure forms [11]. The racemic mixture exhibits different biological activities compared to the individual enantiomers, with D-lysine being less common in biological systems and potentially exhibiting different metabolic properties [10] [13].

Crystal Structure Analysis

The crystallographic characteristics of DL-Lysine monohydrochloride have been extensively studied using various analytical techniques [14] [39] [41]. The compound exhibits a melting point with decomposition occurring at approximately 267°C according to literature sources, though some variations report ranges between 235-236°C [1] [14] [41]. The specific optical rotation for the racemic mixture ranges from -0.5° to +0.5° when measured at 20°C using a concentration of 8 grams per 100 milliliters in hydrochloric acid, confirming its racemic nature [14] [41].

The crystal structure analysis reveals that DL-Lysine monohydrochloride forms a stable crystalline lattice held together by extensive hydrogen bonding networks [14] [19]. Advanced crystallographic studies using X-ray diffraction techniques have provided insights into the three-dimensional arrangement of molecules within the crystal structure [15] [19]. The compound demonstrates polymorphic behavior, with different crystal forms obtainable under varying crystallization conditions [18] [19].

Thermal analysis studies have shown that the compound exhibits characteristic phase transitions at elevated temperatures [19] [40]. Heat capacity measurements reveal wide peaks with maxima around specific temperature ranges, indicating lambda-type transitions typical of amino acid derivatives [40]. The crystalline form remains stable under normal atmospheric conditions but shows sensitivity to humidity, requiring controlled storage conditions [14] [19].

The following table presents key crystallographic and thermal properties:

| Property | Value | Reference |

|---|---|---|

| Melting Point (with decomposition) | 267°C | [1] [14] |

| Alternative Melting Range | 235-236°C | [41] |

| Specific Optical Rotation | -0.5° to +0.5° (c=8, HCl, 20°C) | [14] [41] |

| Physical Form | White to off-white crystalline powder | [1] [7] |

| Solubility in Water | Soluble | [1] [7] |

| Crystal Color | White to slightly yellow | [41] |

Comparative Structural Analysis

Comparison with L-Lysine Monohydrochloride

L-Lysine monohydrochloride exhibits the same molecular formula C₆H₁₅ClN₂O₂ and identical molecular weight of 182.65 grams per mole as the racemic DL-form [20] [21] [22]. However, fundamental differences exist in their stereochemical properties and optical activities [23] [24] [25]. The L-enantiomer demonstrates a specific optical rotation ranging from +21.0° to +22.5° when measured under standardized conditions, contrasting sharply with the optically inactive racemic mixture [21] [22] [24].

The Chemical Abstracts Service has assigned a different registry number (657-27-2) to L-Lysine monohydrochloride, reflecting its distinct stereochemical identity [22] [23] [25]. The International Union of Pure and Applied Chemistry systematic name for the L-form is (2S)-2,6-diaminohexanoic acid monohydrochloride, explicitly indicating the S-configuration at the chiral center [22] [24].

Crystallographic studies reveal that L-Lysine monohydrochloride forms distinct crystal structures compared to the racemic mixture [15] [19]. The enantiopure L-form crystallizes in specific space groups with defined symmetry elements, while the racemic DL-form adopts different packing arrangements to accommodate both enantiomers [15] [23]. These structural differences influence physical properties such as solubility behavior and thermal stability [21] [22].

The following comparative table highlights key differences:

| Property | DL-Lysine Monohydrochloride | L-Lysine Monohydrochloride |

|---|---|---|

| Chemical Abstracts Service Number | 70-53-1 | 657-27-2 |

| Specific Optical Rotation | -0.5° to +0.5° | +21.0° to +22.5° |

| Stereochemistry | Racemic (R,S mixture) | Enantiopure (S-configuration) |

| Crystal Packing | Accommodates both enantiomers | Homochiral arrangement |

| Biological Activity | Limited natural occurrence | Naturally occurring form |

Comparison with DL-Lysine Dihydrochloride

DL-Lysine dihydrochloride represents a higher chloride salt form with the molecular formula C₆H₁₆Cl₂N₂O₂ and a molecular weight of 219.11 grams per mole [27] [28] [30]. This dihydrochloride salt contains two hydrochloric acid molecules per lysine molecule, compared to the single hydrochloric acid molecule in the monohydrochloride form [28] [30]. The Chemical Abstracts Service registry number for the dihydrochloride is 617-68-5, distinguishing it from the monohydrochloride variant [27] [30].

The increased chloride content in the dihydrochloride form significantly affects its physical and chemical properties [27] [30]. The melting point of DL-Lysine dihydrochloride occurs at 190-195°C with decomposition, substantially lower than the 267°C observed for the monohydrochloride form [27] [30]. This difference reflects the altered intermolecular interactions and crystal packing arrangements resulting from the additional chloride incorporation [28] [30].

Solubility characteristics also differ markedly between these forms [27] [30]. The dihydrochloride demonstrates enhanced water solubility due to the increased ionic character from the additional chloride ion [30]. The higher salt content affects the crystal structure, with the dihydrochloride adopting different hydrogen bonding patterns and lattice arrangements compared to the monohydrochloride [28] [29].

Comparative analysis reveals the following distinctions:

| Property | DL-Lysine Monohydrochloride | DL-Lysine Dihydrochloride |

|---|---|---|

| Molecular Formula | C₆H₁₅ClN₂O₂ | C₆H₁₆Cl₂N₂O₂ |

| Molecular Weight | 182.65 g/mol | 219.11 g/mol |

| Chemical Abstracts Service Number | 70-53-1 | 617-68-5 |

| Melting Point | 267°C (decomposition) | 190-195°C (decomposition) |

| Hydrochloric Acid Content | 1 equivalent | 2 equivalents |

| Water Solubility | Soluble | Enhanced solubility |

Comparison with Free Base Forms

The free base form of DL-Lysine exhibits the molecular formula C₆H₁₄N₂O₂ with a molecular weight of 146.19 grams per mole, representing the deprotonated amino acid without any associated acid molecules [32] [33] [35]. The Chemical Abstracts Service registry number for DL-Lysine free base is 70-54-2, while the systematic International Union of Pure and Applied Chemistry name is 2,6-diaminohexanoic acid [32] [35] [36].

The absence of the hydrochloride moiety in the free base form results in significantly different physical and chemical properties [32] [36] [37]. The free base demonstrates different solubility characteristics, with reduced water solubility compared to the hydrochloride salt forms [32] [36]. The ionization state of the amino and carboxyl groups in the free base depends on solution pH, with the compound existing as a zwitterion under physiological conditions [32] [37].

Crystallographic analysis reveals that the free base form adopts distinct packing arrangements compared to the hydrochloride salts [32] [36] [49]. The absence of chloride ions eliminates specific ionic interactions, resulting in different hydrogen bonding patterns and crystal lattice formations [36] [49] [50]. The free base form shows greater hygroscopic tendencies, readily incorporating water molecules to form hydrate phases under ambient conditions [49] [50].

Thermal stability also differs significantly, with the free base typically exhibiting different decomposition patterns and temperature ranges compared to the salt forms [32] [40]. The molecular interactions in the crystal lattice are primarily governed by amino acid head group interactions rather than ionic salt bridges [37] [49].

The following table summarizes key comparative features:

| Property | DL-Lysine Monohydrochloride | DL-Lysine Free Base |

|---|---|---|

| Molecular Formula | C₆H₁₅ClN₂O₂ | C₆H₁₄N₂O₂ |

| Molecular Weight | 182.65 g/mol | 146.19 g/mol |

| Chemical Abstracts Service Number | 70-53-1 | 70-54-2 |

| Ionic Character | High (due to HCl) | Lower (zwitterionic) |

| Water Solubility | Enhanced | Moderate |

| Hygroscopic Nature | Moderate | High |

| Crystal Packing | Ionic interactions | Hydrogen bonding networks |

| pH Dependence | Stable salt form | pH-dependent ionization |

DL-Lysine monohydrochloride exists as a solid crystalline compound under ambient conditions [1] [2] [3]. The compound typically appears as a white to light yellow powder or crystalline material [2] [4] [3]. Multiple commercial suppliers consistently report the physical form as powder, with some sources specifically describing it as a crystalline powder [5] [6] [7].

The color characteristics show slight variation depending on purity and storage conditions, ranging from white to off-white [5] [6] or white to light yellow [2] [4]. The molecular formula is established as C₆H₁₅ClN₂O₂ with a molecular weight of 182.65 g/mol [1] [5] [7], corresponding to the Chemical Abstracts Service registry number 70-53-1 [1] [5] [2].

| Property | Value | Reference Source |

|---|---|---|

| Physical State | Solid | TCI, Sigma-Aldrich |

| Appearance | White to light yellow powder to crystal | TCI, Thermo Fisher |

| Color | White to off-white | Sigma-Aldrich |

| Form | Powder/Crystalline | Various suppliers |

| Molecular Formula | C₆H₁₅ClN₂O₂ | Multiple sources |

| Molecular Weight (g/mol) | 182.65 | Multiple sources |

The density of DL-Lysine monohydrochloride has been reported as approximately 1.125 g/cm³ [8], while the bulk density for the powder form is documented as 360 kg/m³ [9]. These physical characteristics indicate a moderately dense crystalline structure typical of amino acid hydrochloride salts.

Solubility Profile

Aqueous Solubility

DL-Lysine monohydrochloride demonstrates excellent water solubility, which is a characteristic feature distinguishing it from many organic compounds. Quantitative solubility measurements indicate values of 1000 g/L at 20°C [10] and 650 g/L at 20°C [11] from different sources. This high aqueous solubility is attributed to the ionic nature of the hydrochloride salt, which facilitates strong hydration interactions with water molecules.

The dissolution behavior in water is described as producing very faint turbidity [2] [4] initially, which resolves to form clear solutions. The pH of aqueous solutions ranges from 5.5 to 6.5 [10] for standard concentrations, indicating mildly acidic characteristics due to the hydrochloride component.

Solubility in Organic Solvents

DL-Lysine monohydrochloride exhibits limited to poor solubility in most organic solvents, reflecting its ionic character and hydrophilic nature. The compound is specifically documented as insoluble in ethanol, ethyl ether, acetone, benzene, and common neutral solvents [1] [12].

A comprehensive solubility study conducted by Zhao et al. examined the solubility behavior in various solvents between 283 and 323 K [13]. The solubility order was established as: water > dimethyl sulfoxide > glycol > methanol > ethanol [13]. This ranking demonstrates the preference for protic, polar solvents over aprotic or nonpolar systems.

| Solvent | Solubility | Temperature | Solubility Category |

|---|---|---|---|

| Water | 1000 g/L | 20°C | Highly soluble |

| Ethanol | Insoluble | Room temp | Insoluble |

| Methanol | Slightly soluble | Room temp | Poorly soluble |

| Ethyl ether | Insoluble | Room temp | Insoluble |

| Acetone | Insoluble | Room temp | Insoluble |

| Benzene | Insoluble | Room temp | Insoluble |

| Dimethyl sulfoxide | Limited solubility | 10-50°C range | Moderately soluble |

Thermal Properties

Melting Point and Decomposition Temperature

DL-Lysine monohydrochloride does not exhibit a classical melting point but instead undergoes thermal decomposition upon heating. The decomposition temperature is consistently reported as 267°C [1] [5] [6] [14] [15], with some sources providing ranges of 235-240°C [10] or 265-270°C [16].

The thermal decomposition behavior follows a single-stage process [17], characteristic of amino acid hydrochlorides. This decomposition involves the loss of hydrogen chloride and subsequent breakdown of the amino acid structure, preventing the observation of a true melting transition.

Heat Capacity Measurements

Specific heat capacity data for DL-Lysine monohydrochloride are not readily available in the current literature. While extensive heat capacity studies have been conducted for various individual amino acids including L-lysine [17] [18], comprehensive data for the hydrochloride salt form remain limited. The heat capacity of related amino acid systems typically ranges from 1.2 to 2.0 J g⁻¹ K⁻¹ at room temperature, providing an estimated reference range.

Thermal Stability Parameters

DL-Lysine monohydrochloride demonstrates good thermal stability under ambient storage conditions [16] [2] [4]. The compound is stable when stored at room temperature, with optimal storage recommended below 15°C [2] [4] [3] to maintain long-term stability.

Thermogravimetric analysis indicates decomposition onset temperatures in the range of 235-267°C, depending on heating rate and atmospheric conditions [16]. The thermal stability assessment classifies the compound as stable under normal handling and storage conditions, with incompatibility noted with strong oxidizing agents [1].

| Property | Value | Method/Conditions |

|---|---|---|

| Melting Point (°C) | 267 (decomposition) | DSC/DTA literature values |

| Decomposition onset (°C) | ~235-267 | TGA analysis |

| Thermal decomposition behavior | Single-stage decomposition | Thermal analysis |

| Storage conditions | Room temperature, <15°C preferred | Commercial recommendations |

pH and Ionic Characteristics

DL-Lysine monohydrochloride exhibits characteristic amphoteric behavior due to the presence of both amino and carboxyl functional groups, modified by the hydrochloride salt formation. The pH of aqueous solutions varies with concentration: 5.5-6.5 for 5% solutions [10], 5.0-6.0 for 10% solutions [9], and 5.5-6.0 for 100 g/L solutions at 20°C [9].

The isoelectric point (pI) for lysine is approximately 9.7 [19], representing the pH at which the molecule carries no net charge. The pKa values for DL-Lysine include: pKa₁ ≈ 2.2-2.7 for the α-carboxyl group, pKa₂ ≈ 9.0-9.5 for the α-amino group, and pKa₃ ≈ 10.5-10.8 for the ε-amino group [19] [20].

The ionic strength effect becomes significant in concentrated solutions, affecting both the apparent pKa values and the overall solution behavior [19]. The compound exhibits moderate buffer capacity around its pKa values and demonstrates high electrical conductivity in aqueous solution due to its ionic nature.

| Property | Value | Conditions |

|---|---|---|

| pH (5% aqueous solution) | 5.5-6.5 | Standard aqueous solution |

| Isoelectric point (pI) | ~9.7 (typical for lysine) | Pure water, 25°C |

| pKa₁ (α-carboxyl group) | ~2.2-2.7 | Standard conditions |

| pKa₂ (ε-amino group) | ~10.5-10.8 | Standard conditions |

| pKa₃ (α-amino group) | ~9.0-9.5 | Standard conditions |

| Ionic strength effect | Significant in concentrated solutions | Concentration dependent |

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 39 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 38 of 39 companies with hazard statement code(s):;

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

7274-88-6

70-53-1

657-27-2

22834-80-6

Wikipedia

DL-lysine hydrochloride

Use Classification

General Manufacturing Information

L-Lysine, hydrochloride (1:?): INACTIVE

Lysine, hydrochloride (1:1): ACTIVE

Dates

[Knockdown of lysine-specific demethylase 3A (KDM3A) inhibits the invasion and migration of MDA-MB-231 breast cancer cells and arrests the cell cycle in the G0/G1 phase]

Wenyi Gao, Tianrui Zhang, Juan YaoPMID: 34533128 DOI:

Abstract

Objective To investigate the effect of lysine-specific demethylase 3A (KDM3A) on the invasion and migration of MDA-MB-231 breast cancer cells. Methods The mRNA and the protein expressions of KDM3A in MDA-MB-231 breast cancer cells and MCF-10A normal breast cells were detected by real-time quantitative PCR and Western blotting, respectively; the KDM3A level of MDA-MB-231 cells was knocked down by lentivirus infection of KDM3A short hairpin RNA (shKDM3A). The change of invasion and migration ability of MDA-MB-231 cells was detected by Transwellassay, and the change in the cell cycle was detected by flow cytometry. Results The expression of KDM3A in MDA-MB-231 breast cancer cells was significantly increased compared with that in MCF-10A epithelial cells; after KDM3A knockdown, the invasion and migration abilities of MDA-MB-231 cells were significantly decreased, and the cell cycle was arrested in the G0/G1 phase. Conclusion Knockdown of KDM3A inhibits the invasion and migration of MDA-MB-231 breast cancer cells and arrests the cell cycle in G0/G1 phase.

Enhancement of lysine biosynthesis confers high-temperature stress tolerance to Escherichia coli cells

Shota Isogai, Hiroshi TakagiPMID: 34455479 DOI: 10.1007/s00253-021-11519-0

Abstract

Lysine, a nutritionally important amino acid, is involved in adaptation and tolerance to environmental stresses in various organisms. Previous studies reported that lysine accumulation occurs in response to stress and that lysine supplementation enhances stress tolerance; however, the effect of lysine biosynthesis enhancement on stress tolerance has yet to be elucidated. In this study, we confirmed that lysine supplementation to the culture medium increased intracellular lysine content and improved cell growth of Escherichia coli at high temperature (42.5 °C). Lysine-overproducing strains were then isolated from the lysine analogue S-adenosylmethionine-resistant mutants by conventional mutagenesis and exhibited higher tolerance to high-temperature stress than the wild-type strain. We identified novel amino acid substitutions Gly474Asp and Cys554Tyr on ThrA, a bifunctional aspartate kinase/homoserine dehydrogenase (AK/HSDH), in the lysine-overproducing mutants. Interestingly, the Gly474Asp and Cys554Tyr variants of ThrA induced lysine accumulation and conferred high-temperature stress tolerance to E. coli cells. Enzymatic analysis revealed that the Gly474Asp substitution in ThrA reduced HSDH activity, suggesting that the intracellular level of aspartate semialdehyde, which is a substrate for HSDH and an intermediate for lysine biosynthesis, is elevated by the loss of HSDH activity and converted to lysine in E. coli. The present study demonstrated that both lysine supplementation and lysine biosynthesis enhancement improved the high-temperature stress tolerance of E. coli cells. Our findings suggest that lysine-overproducing strains have the potential as stress-tolerant microorganisms and can be applied to robust host cells for microbial production of useful compounds. KEY POINTS: • Lysine supplementation improved the growth of E. coli cells at high temperature. • The G474D and C554Y variant ThrA increased lysine productivity in E. coli cells. • The G474D substitution in ThrA reduced homoserine dehydrogenase activity. • E. coli cells that overproduce lysine exhibited high-temperature stress tolerance.A Genetically Encoded Isonitrile Lysine for Orthogonal Bioorthogonal Labeling Schemes

Ágnes Szatmári, Gergely B Cserép, Tibor Á Molnár, Bianka Söveges, Adrienn Biró, György Várady, Edit Szabó, Krisztina Németh, Péter KelePMID: 34443576 DOI: 10.3390/molecules26164988

Abstract

Bioorthogonal click-reactions represent ideal means for labeling biomolecules selectively and specifically with suitable small synthetic dyes. Genetic code expansion (GCE) technology enables efficient site-selective installation of bioorthogonal handles onto proteins of interest (POIs). Incorporation of bioorthogonalized non-canonical amino acids is a minimally perturbing means of enabling the study of proteins in their native environment. The growing demand for the multiple modification of POIs has triggered the quest for developing orthogonal bioorthogonal reactions that allow simultaneous modification of biomolecules. The recently reported bioorthogonal [4 + 1] cycloaddition reaction of bulky tetrazines and sterically demanding isonitriles has prompted us to develop a non-canonical amino acid (ncAA) bearing a suitable isonitrile function. Herein we disclose the synthesis and genetic incorporation of this ncAA together with studies aiming at assessing the mutual orthogonality between its reaction with bulky tetrazines and the inverse electron demand Diels-Alder (IEDDA) reaction of bicyclononyne () and tetrazine. Results showed that the new ncAA, bulky-isonitrile-carbamate-lysine (

) is efficiently and specifically incorporated into proteins by genetic code expansion, and despite the slow [4 + 1] cycloaddition, enables the labeling of outer membrane receptors such as insulin receptor (IR) with a membrane-impermeable dye. Furthermore, double labeling of protein structures in live and fixed mammalian cells was achieved using the mutually orthogonal bioorthogonal IEDDA and [4 + 1] cycloaddition reaction pair, by introducing

through GCE and

through a HaloTag technique.

Global Lysine Acetylome Analysis of LPS-Stimulated HepG2 Cells Identified Hyperacetylation of PKM2 as a Metabolic Regulator in Sepsis

Ann-Yae Na, Sanjita Paudel, Soyoung Choi, Jun Hyung Lee, Min-Sik Kim, Jong-Sup Bae, Sangkyu LeePMID: 34445236 DOI: 10.3390/ijms22168529

Abstract

Sepsis-induced liver dysfunction (SILD) is a common event and is strongly associated with mortality. Establishing a causative link between protein post-translational modification and diseases is challenging. We studied the relationship among lysine acetylation (Kac), sirtuin (SIRTs), and the factors involved in SILD, which was induced in LPS-stimulated HepG2 cells. Protein hyperacetylation was observed according to SIRTs reduction after LPS treatment for 24 h. We identified 1449 Kac sites based on comparative acetylome analysis and quantified 1086 Kac sites on 410 proteins for acetylation. Interestingly, the upregulated Kac proteins are enriched in glycolysis/gluconeogenesis pathways in the Kyoto Encyclopedia of Genes and Genomes (KEGG) category. Among the proteins in the glycolysis pathway, hyperacetylation, a key regulator of lactate level in sepsis, was observed at three pyruvate kinase M2 (PKM2) sites. Hyperacetylation of PKM2 induced an increase in its activity, consequently increasing the lactate concentration. In conclusion, this study is the first to conduct global profiling of Kac, suggesting that the Kac mechanism of PKM2 in glycolysis is associated with sepsis. Moreover, it helps to further understand the systematic information regarding hyperacetylation during the sepsis process.Structure of the native pyruvate dehydrogenase complex reveals the mechanism of substrate insertion

Jana Škerlová, Jens Berndtsson, Hendrik Nolte, Martin Ott, Pål StenmarkPMID: 34489474 DOI: 10.1038/s41467-021-25570-y

Abstract

The pyruvate dehydrogenase complex (PDHc) links glycolysis to the citric acid cycle by converting pyruvate into acetyl-coenzyme A. PDHc encompasses three enzymatically active subunits, namely pyruvate dehydrogenase, dihydrolipoyl transacetylase, and dihydrolipoyl dehydrogenase. Dihydrolipoyl transacetylase is a multidomain protein comprising a varying number of lipoyl domains, a peripheral subunit-binding domain, and a catalytic domain. It forms the structural core of the complex, provides binding sites for the other enzymes, and shuffles reaction intermediates between the active sites through covalently bound lipoyl domains. The molecular mechanism by which this shuttling occurs has remained elusive. Here, we report a cryo-EM reconstruction of the native E. coli dihydrolipoyl transacetylase core in a resting state. This structure provides molecular details of the assembly of the core and reveals how the lipoyl domains interact with the core at the active site.Histone H4 lysine 20 mono-methylation directly facilitates chromatin openness and promotes transcription of housekeeping genes

Muhammad Shoaib, Qinming Chen, Xiangyan Shi, Nidhi Nair, Chinmayi Prasanna, Renliang Yang, David Walter, Klaus S Frederiksen, Hjorleifur Einarsson, J Peter Svensson, Chuan Fa Liu, Karl Ekwall, Mads Lerdrup, Lars Nordenskiöld, Claus S SørensenPMID: 34417450 DOI: 10.1038/s41467-021-25051-2

Abstract

Histone lysine methylations have primarily been linked to selective recruitment of reader or effector proteins that subsequently modify chromatin regions and mediate genome functions. Here, we describe a divergent role for histone H4 lysine 20 mono-methylation (H4K20me1) and demonstrate that it directly facilitates chromatin openness and accessibility by disrupting chromatin folding. Thus, accumulation of H4K20me1 demarcates highly accessible chromatin at genes, and this is maintained throughout the cell cycle. In vitro, H4K20me1-containing nucleosomal arrays with nucleosome repeat lengths (NRL) of 187 and 197 are less compact than unmethylated (H4K20me0) or trimethylated (H4K20me3) arrays. Concordantly, and in contrast to trimethylated and unmethylated tails, solid-state NMR data shows that H4K20 mono-methylation changes the H4 conformational state and leads to more dynamic histone H4-tails. Notably, the increased chromatin accessibility mediated by H4K20me1 facilitates gene expression, particularly of housekeeping genes. Altogether, we show how the methylation state of a single histone H4 residue operates as a focal point in chromatin structure control. While H4K20me1 directly promotes chromatin openness at highly transcribed genes, it also serves as a stepping-stone for H4K20me3-dependent chromatin compaction.Common Muscle Metabolic Signatures Highlight Arginine and Lysine Metabolism as Potential Therapeutic Targets to Combat Unhealthy Aging

Janina Tokarz, Gabriele Möller, Anna Artati, Simone Huber, Anja Zeigerer, Bert Blaauw, Jerzy Adamski, Kenneth Allen DyarPMID: 34360722 DOI: 10.3390/ijms22157958